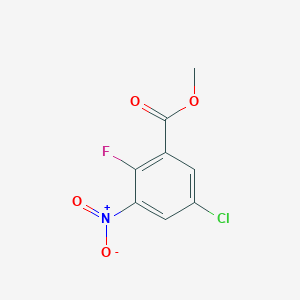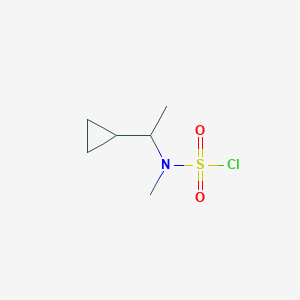
N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride
Übersicht
Beschreibung
“N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride” is a chemical compound. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to an ethyl group (a two-carbon chain). This is further connected to a sulfamoyl chloride group, which contains sulfur, oxygen, nitrogen, and chlorine atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopropyl ethyl amine with methylsulfonyl chloride, although the specifics would depend on the exact conditions and reagents used.Molecular Structure Analysis
The molecule contains a three-membered cyclopropyl ring, which is known to have angle strain due to its bond angles deviating from the ideal tetrahedral angle of 109.5 degrees. This can make the compound more reactive. The sulfamoyl chloride group is a good leaving group, which could make this compound useful in substitution reactions.Chemical Reactions Analysis
As a sulfamoyl chloride, this compound would be expected to undergo reactions typical of sulfonyl chlorides, such as substitution reactions with amines or alcohols. The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions.Physical And Chemical Properties Analysis
Without specific data, it’s hard to say for certain, but we might expect this compound to be a colorless liquid or solid at room temperature, based on the properties of similar compounds. It would likely be soluble in common organic solvents.Wissenschaftliche Forschungsanwendungen
Applications in Plant Growth Regulation
Compounds similar to N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride, such as 1-methylcyclopropene (1-MCP), have been extensively studied for their role in inhibiting ethylene action, which is critical in controlling the ripening and senescence of fruits and vegetables. 1-MCP's ability to delay ripening and extend the shelf life of produce is well documented, suggesting potential applications of N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride in agricultural and horticultural practices if it shares similar ethylene action inhibition properties (Blankenship & Dole, 2003).
Stabilization and Controlled Release of Active Compounds
Research on the stabilization and controlled release of gaseous/volatile active compounds, including ethylene and 1-MCP, highlights the importance of such technologies in improving the safety and quality of fresh produce. This area of study indicates potential applications for N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride in formulations designed to regulate ripening, inhibit microbial growth, and maintain postharvest quality of fruits and vegetables if it functions similarly to these compounds (Chen et al., 2020).
Advanced Oxidation Processes
The impact of chloride ions on advanced oxidation processes (AOPs) used for environmental remediation suggests that compounds containing chloride, such as N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride, might influence or participate in chemical reactions leading to the degradation of pollutants. Understanding the behavior of chloride ions in AOPs can inform the potential environmental applications or effects of using such compounds in water treatment or pollution control strategies (Oyekunle et al., 2021).
Chemical Encapsulation and Surface Modification
Studies on the modification of surfaces, such as polyvinyl chloride (PVC) into layers of macromolecular cyclams, reveal the versatility of chloride-containing compounds in creating materials with improved properties, including resistance to aggressive media and enhanced mechanical strength. This suggests potential applications in chemical encapsulation and the development of advanced materials with specific functionalities (Fridman et al., 2015).
Safety And Hazards
Again, without specific data, it’s difficult to provide accurate safety and hazard information. However, as a general rule, sulfamoyl chlorides can be hazardous. They can cause burns and eye damage, and may be harmful if inhaled or swallowed.
Zukünftige Richtungen
The potential uses of this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, particularly those requiring a sulfamoyl group.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed. Always follow safety guidelines when handling chemical compounds. If you’re planning to synthesize or use this compound, please consult with a knowledgeable chemist or refer to a reliable source.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-5(6-3-4-6)8(2)11(7,9)10/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWYFEPLSSZWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




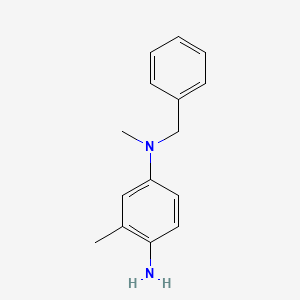
![2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline](/img/structure/B1438712.png)
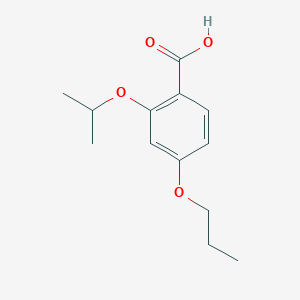
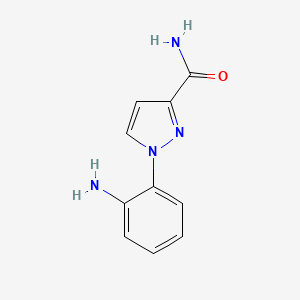
![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)
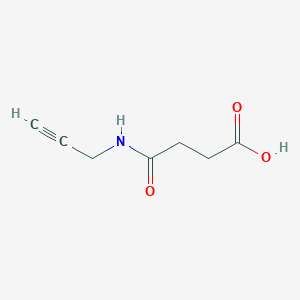
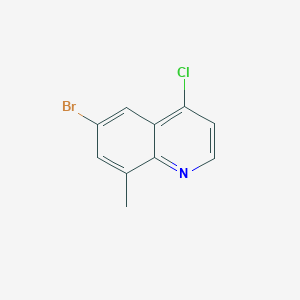
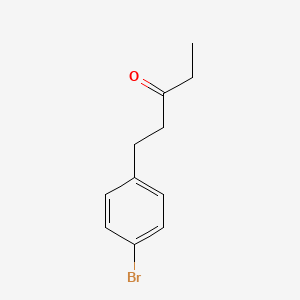
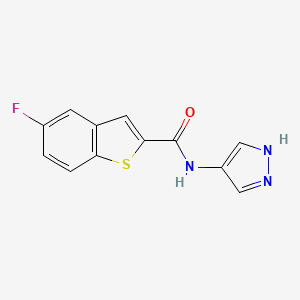
![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)
![2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1438726.png)
![2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1438728.png)
